1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Description
1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a triazolopyrimidine derivative characterized by a fused bicyclic scaffold comprising a triazole and pyrimidine ring. The compound features a 3-methoxyphenyl substituent at position 7, a methyl group at position 5, and an acetyl group (ethanone) at position 4.
Properties
IUPAC Name |
1-[7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-13(10(2)20)14(19-15(18-9)16-8-17-19)11-5-4-6-12(7-11)21-3/h4-8,14H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUHYKSIZHPRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326088 | |
| Record name | 1-[7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669925 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
685135-60-8 | |
| Record name | 1-[7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves multicomponent reactions (MCRs). One common method is the condensation of 3-amino-1,2,4-triazole, acetone, and 3-methoxybenzaldehyde under acidic conditions. This reaction proceeds through a series of steps, including the formation of an intermediate imine, followed by cyclization and subsequent oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of enaminonitriles and benzohydrazides under microwave conditions, leading to the formation of the triazolopyrimidine core through a tandem reaction mechanism .
Chemical Reactions Analysis
Types of Reactions
1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazolopyrimidine core allows it to bind to specific active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : The 3-methoxy group enhances water solubility compared to halogenated derivatives (e.g., logP of 3-methoxyphenyl analog ≈ 2.8 vs. 3.4 for benzyloxy derivatives) .
- Thermal Stability : Triazolopyrimidines with methyl or acetyl groups (e.g., 5,7-dimethyl derivatives) exhibit high thermal stability (>200°C), critical for formulation .
Key Research Findings and Challenges
Chiral Resolution : Fluorinated analogs require chiral chromatography for enantiomer separation (e.g., Chiralpak AD phase), whereas methoxy derivatives may exhibit lower stereochemical complexity .
Toxicity of Additives : Piperidine-based catalysts, though efficient, face regulatory restrictions due to neurotoxicity, necessitating alternatives like TMDP .
Synthetic Yields : Microwave methods improve yields for halogenated analogs (34–53%) but are less effective for bulkier substituents (e.g., benzyloxy groups: 28–33%) .
Biological Activity
1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.
- Molecular Formula : C15H16N4O3
- Molecular Weight : 300.31254 g/mol
- IUPAC Name : this compound
1. Antimicrobial Activity
Research has demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds against Candida species, certain derivatives showed comparable efficacy to standard antifungal agents like ketoconazole .
Table 1: Antimicrobial Efficacy Against Candida Species
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Ketoconazole | 0.5 µg/mL |
| Triazolo derivative A | 0.5 µg/mL |
| Triazolo derivative B | 1.0 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HEPG-2 (liver cancer) cells.
Case Study: Cytotoxicity on MCF-7 Cells
In a recent study, the compound exhibited an IC50 value of approximately µg/mL against MCF-7 cells, indicating potent anticancer activity compared to conventional treatments .
3. Enzyme Inhibition
The compound has shown promising results in inhibiting various enzymes linked to cancer progression and microbial resistance. Specifically, it has been reported to inhibit tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are crucial in cancer metastasis and drug resistance mechanisms.
Table 2: Enzyme Inhibition Potency
| Enzyme | Inhibition Percentage (%) |
|---|---|
| h-TNAP | 75% |
| h-IAP | 65% |
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of signaling pathways associated with apoptosis and cell cycle regulation in cancer cells. The activation of oxidative stress pathways leading to cell death has been a noted effect in treated cell lines .
Q & A
Basic Question: What are the most reliable synthetic protocols for preparing triazolo[1,5-a]pyrimidine derivatives, and how do they apply to this compound?
Methodological Answer:
The synthesis of triazolo[1,5-a]pyrimidine scaffolds typically involves multicomponent reactions (MCRs) using aldehydes, 3-amino-1,2,4-triazole, and β-ketoesters. For this compound, the 3-methoxyphenyl substituent is introduced via a condensation reaction. Key steps include:
- Catalyst Selection : TMDP (trimethylenedipiperidine) is preferred as a dual solvent-catalyst (10 mol%) in ethanol/water (1:1 v/v) under reflux, achieving yields >90% .
- Reaction Monitoring : TLC (silica gel SIL G/UV 254 plates) is used to track reaction progress.
- Purification : Recrystallization from ethanol at 50°C yields pure products (>92%) .
Data Table :
| Catalyst | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|
| TMDP | Ethanol/Water | 92 | >95 |
| TMDP | Molten State | 92 | >95 |
Advanced Question: How can regioselectivity challenges in triazolo[1,5-a]pyrimidine synthesis be addressed for derivatives like this compound?
Methodological Answer:
Regioselectivity in dihydrotriazolopyrimidines is influenced by reaction conditions. For example:
- Acidic vs. Ionic Conditions : Acidic conditions favor 5-methyl-7-phenyl isomers, while ionic environments promote 7-methyl-5-phenyl analogs .
- Substituent Effects : Electron-donating groups (e.g., 3-methoxyphenyl) stabilize intermediates via resonance, directing substitution at the 7-position .
Contradiction Analysis : Conflicting regiochemical outcomes in similar scaffolds (e.g., 2-amino vs. 5-amino isomers) suggest solvent polarity and catalyst choice (e.g., TMDP vs. piperidine) critically impact selectivity .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- H/C NMR : Identify proton environments (e.g., methyl groups at δ 2.37 ppm, aromatic protons at δ 6.37–7.10 ppm) and carbon signals (e.g., carbonyl at ~170 ppm) .
- Elemental Analysis : Confirm empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .
- Mass Spectrometry : ESI-MS (e.g., [M+H] at m/z 335–373) validates molecular weight .
Advanced Question: How do solvent-catalyst systems influence reaction efficiency and scalability for this compound?
Methodological Answer:
- Molten TMDP : Acts as both solvent and catalyst, reducing reaction time (65°C, 3–4 hrs) and enabling solvent-free conditions. However, toxicity requires strict handling protocols .
- Ethanol/Water System : Eco-friendly but slower (reflux, 6–8 hrs). TMDP recovery (>95%) via rotary evaporation allows reuse without purification .
Data Contradiction : While molten TMDP offers faster kinetics, water/ethanol systems are safer for large-scale synthesis despite lower throughput .
Basic Question: What substituent effects are critical for modulating the compound’s physicochemical properties?
Methodological Answer:
- 3-Methoxyphenyl Group : Enhances solubility in polar solvents (e.g., ethanol) and stabilizes the dihydro-pyrimidine ring via π-π stacking .
- Methyl Group at Position 5 : Increases steric hindrance, reducing reactivity at the 6-position .
Data Table :
| Substituent | Position | Effect on Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 3-OCH | 7 | 25.8 (Ethanol) | 225–227 |
| 4-Cl | 7 | 18.2 (Ethanol) | 210–212 |
Advanced Question: How can data contradictions in biological activity studies be resolved for triazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Targeted Assays : Use enzyme-specific assays (e.g., CK1δ inhibition) to isolate mechanisms from broad-spectrum cytotoxicity .
- Structural Analogues : Compare with 5-phenoxy-triazolo[1,5-a][1,3,5]triazines to distinguish scaffold-specific vs. substituent-driven effects .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with residues like Phe45 or Leu135, resolving discrepancies in IC values .
Basic Question: What are the optimal conditions for recrystallizing this compound?
Methodological Answer:
- Solvent Choice : Ethanol (50°C) achieves high purity (>95%) due to temperature-dependent solubility .
- Cooling Rate : Gradual cooling (0.5°C/min) minimizes inclusion of impurities.
- Yield Optimization : Add water dropwise to the ethanol solution to induce supersaturation without precipitation .
Advanced Question: How can synthetic byproducts be identified and mitigated during scale-up?
Methodological Answer:
- HPLC-MS Analysis : Detects minor byproducts (e.g., oxidized ethynyl groups or ring-opened intermediates) .
- Process Optimization : Reduce TMDP loading to 5 mol% and increase stirring rate (500 rpm) to suppress side reactions .
- In Situ IR : Monitors carbonyl stretching (1700–1750 cm) to detect premature cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
